Semaxanib

Catalog No.
S548161
CAS No.
204005-46-9
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semaxanib

CAS Number

204005-46-9

Product Name

Semaxanib

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-dimethylpyrrol-5-yl)methylidene-indolin-2-one, Semaxinib, SU 5416, SU-5416, SU5416, Sugen 5416

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C

Description

The exact mass of the compound Semaxanib is 238.11061 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 696819. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target and Mechanism

  • Semaxanib is a type of drug called a tyrosine kinase inhibitor. It works by blocking specific proteins, called vascular endothelial growth factor (VEGF) receptors, on the surface of cells. These receptors play a role in angiogenesis, the formation of new blood vessels.
  • By targeting VEGF receptors, semaxanib aims to starve tumors of their blood supply, hindering their growth and spread. )

Research Findings

  • Early research showed promise for semaxanib in treating various cancers, including colorectal cancer and lung cancer. DrugBank Online:
  • Phase I clinical trials investigated the safety and dosage of semaxanib, sometimes in combination with other drugs. Some studies found acceptable tolerability. Oxford Academic:
  • However, phase III trials (larger-scale studies) for colorectal cancer yielded disappointing results, leading to the discontinuation of semaxanib development for this purpose. Wikipedia:

Current Status

  • Due to limited efficacy in clinical trials and the emergence of more promising drugs, further development of semaxanib appears to be discontinued.
  • A related compound, sunitinib, derived from semaxanib research, has been approved for specific types of cancer. Wikipedia:

Additional Considerations

  • It's important to note that scientific research is an ongoing process. While semaxanib may not be a current focus, research into VEGF targeting medications continues.
  • If you have any specific questions about semaxanib or other cancer treatments, it's advisable to consult with a medical professional.

Semaxanib, also known by its developmental code SU5416, is a synthetic compound classified as a tyrosine kinase inhibitor. Developed by SUGEN, it specifically targets the vascular endothelial growth factor receptor (VEGFR), particularly Flk-1/KDR. This compound is primarily investigated for its potential in cancer therapy due to its antiangiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth and metastasis. Despite its promising mechanism of action, Semaxanib has not been approved for general use in humans and remains in the experimental stage following the discontinuation of clinical trials due to unsatisfactory results in treating advanced colorectal cancer .

Semaxanib functions as a VEGF receptor antagonist. VEGF is a signaling molecule that promotes blood vessel growth, a critical process for tumor development []. By inhibiting the VEGF receptor, Semaxanib aims to starve tumors by cutting off their blood supply [].

Preclinical studies suggest Semaxanib may have potential side effects, but comprehensive data is limited due to discontinued development [].

  • Studies indicate a risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired [].
  • Other potential side effects observed in trials include fatigue, diarrhea, and high blood pressure [].

  • Vilsmeier–Haack Reaction: The process begins with the reaction of 2,4-dimethylpyrrole to form an aldehyde.
  • Knoevenagel Condensation: This intermediate aldehyde undergoes a condensation reaction with oxindole in the presence of a base, resulting in the formation of Semaxanib.

2 4 dimethylpyrrole+oxindoleSemaxanib\text{2 4 dimethylpyrrole}+\text{oxindole}\rightarrow \text{Semaxanib}

This synthesis pathway highlights the compound's unique structural features, including a methylene oxindole moiety and a 3,5-dimethylpyrrol-2-yl group .

Semaxanib exhibits significant biological activity as an inhibitor of VEGFR-2, blocking the interaction between VEGF and its receptor. This inhibition leads to:

  • Suppression of angiogenesis, thereby limiting tumor growth.
  • Induction of apoptosis in endothelial cells under certain conditions.
  • Modulation of downstream signaling pathways associated with cell proliferation and survival.

In experimental models, Semaxanib has demonstrated efficacy in reducing tumor size and inhibiting metastasis .

The synthesis of Semaxanib involves two key steps:

  • Formation of Aldehyde: The initial step utilizes a Vilsmeier–Haack reaction on 2,4-dimethylpyrrole to yield an aldehyde.
  • Condensation: The aldehyde is then reacted with oxindole via Knoevenagel condensation, resulting in Semaxanib.

This method is notable for its efficiency and the ability to produce the compound with high purity .

Semaxanib has primarily been explored for its applications in oncology as an antiangiogenic agent. Its potential uses include:

  • Treatment of various cancers such as colorectal cancer and renal cell carcinoma.
  • Development of rodent models for studying pulmonary arterial hypertension through chronic exposure to hypoxia combined with Semaxanib .

Despite these applications, further development has been halted due to limited clinical success.

Studies have indicated that Semaxanib interacts specifically with VEGFR-2 and exhibits minimal activity against other tyrosine kinases. Notably:

  • It has shown some minor activity against platelet-derived growth factor receptor (PDGFR).
  • The combination of Semaxanib with other agents may increase risks such as methemoglobinemia when used alongside phenolic compounds .

These interactions are crucial for understanding potential side effects and therapeutic combinations.

Several compounds share structural or functional similarities with Semaxanib. Below is a comparison highlighting their uniqueness:

CompoundMechanism of ActionUnique Features
SunitinibInhibits multiple tyrosine kinases including VEGFRBroader spectrum of activity against various receptors
PazopanibInhibits VEGFR and PDGFRApproved for multiple cancer types
SorafenibInhibits RAF kinases and VEGFREffective against renal cell carcinoma
RegorafenibMulti-kinase inhibitor targeting VEGFRUsed for metastatic colorectal cancer

Semaxanib is unique due to its selective inhibition of VEGFR-2 with limited effects on other pathways compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Appearance

Yellow to orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

71IA9S35AJ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer and lung cancer.

Pharmacology

Semaxanib is a quinolone derivative with potential antineoplastic activity. Semaxanib reversibly inhibits ATP binding to the tyrosine kinase domain of vascular endothelial growth factor receptor 2 (VEGFR2), which may inhibit VEGF-stimulated endothelial cell migration and proliferation and reduce the tumor microvasculature. This agent also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Irritant

Other CAS

204005-46-9
194413-58-6

Wikipedia

Semaxanib

Dates

Modify: 2023-08-15
1: Yoshizawa Y, Ogawara KI, Fushimi A, Abe S, Ishikawa K, Araki T, Molema G, Kimura T, Higaki K. Deeper Penetration into Tumor Tissues and Enhanced in Vivo Antitumor Activity of Liposomal Paclitaxel by Pretreatment with Angiogenesis Inhibitor SU5416. Mol Pharm. 2012 Nov 14. [Epub ahead of print] PubMed PMID: 23134499.
2: Cui W, Zhang Z, Li W, Mak S, Hu S, Zhang H, Yuan S, Rong J, Choi TC, Lee SM, Han Y. Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase. PLoS One. 2012;7(9):e46253. doi: 10.1371/journal.pone.0046253. Epub 2012 Sep 25. PubMed PMID: 23049997; PubMed Central PMCID: PMC3457988.
3: Mezrich JD, Nguyen LP, Kennedy G, Nukaya M, Fechner JH, Zhang X, Xing Y, Bradfield CA. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation. PLoS One. 2012;7(9):e44547. doi: 10.1371/journal.pone.0044547. Epub 2012 Sep 6. PubMed PMID: 22970246; PubMed Central PMCID: PMC3435281.
4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. CCAAT/Enhancer-binding protein-homologous protein sensitizes to SU5416 by modulating p21 and PI3K/Akt signal pathway in FRO anaplastic thyroid carcinoma cells. Horm Metab Res. 2013 Jan;45(1):9-14. doi: 10.1055/s-0032-1323680. Epub 2012 Aug 23. PubMed PMID: 22918703.
5: Lang M, Kojonazarov B, Tian X, Kalymbetov A, Weissmann N, Grimminger F, Kretschmer A, Stasch JP, Seeger W, Ghofrani HA, Schermuly RT. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats. PLoS One. 2012;7(8):e43433. doi: 10.1371/journal.pone.0043433. Epub 2012 Aug 17. PubMed PMID: 22912874; PubMed Central PMCID: PMC3422306.
6: Mizuno S, Farkas L, Al Husseini A, Farkas D, Gomez-Arroyo J, Kraskauskas D, Nicolls MR, Cool CD, Bogaard HJ, Voelkel NF. Severe pulmonary arterial hypertension induced by SU5416 and ovalbumin immunization. Am J Respir Cell Mol Biol. 2012 Nov;47(5):679-87. doi: 10.1165/rcmb.2012-0077OC. Epub 2012 Jul 27. PubMed PMID: 22842496.
7: Chyou S, Tian S, Ekland EH, Lu TT. Normalization of the lymph node T cell stromal microenvironment in lpr/lpr mice is associated with SU5416-induced reduction in autoantibodies. PLoS One. 2012;7(3):e32828. doi: 10.1371/journal.pone.0032828. Epub 2012 Mar 6. PubMed PMID: 22412930; PubMed Central PMCID: PMC3295768.
8: Ren W, Zhang R, Wu B, Wooley PH, Hawkins M, Markel DC. Effects of SU5416 and a vascular endothelial growth factor neutralizing antibody on wear debris-induced inflammatory osteolysis in a mouse model. J Inflamm Res. 2011;4:29-38. doi: 10.2147/JIR.S16232. Epub 2011 Mar 2. PubMed PMID: 22096367; PubMed Central PMCID: PMC3218747.
9: Keskin U, Totan Y, Karadağ R, Erdurmuş M, Aydın B. Inhibitory effects of SU5416, a selective vascular endothelial growth factor receptor tyrosine kinase inhibitor, on experimental corneal neovascularization. Ophthalmic Res. 2012;47(1):13-8. doi: 10.1159/000324994. Epub 2011 Jun 21. PubMed PMID: 21691137.
10: Mohan N, Karmakar S, Banik NL, Ray SK. SU5416 and EGCG work synergistically and inhibit angiogenic and survival factors and induce cell cycle arrest to promote apoptosis in human malignant neuroblastoma SH-SY5Y and SK-N-BE2 cells. Neurochem Res. 2011 Aug;36(8):1383-96. doi: 10.1007/s11064-011-0463-9. Epub 2011 Apr 7. PubMed PMID: 21472456.

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